molecular formula C14H14OS B8076081 3-[(3-Methylphenyl)methoxy]benzenethiol

3-[(3-Methylphenyl)methoxy]benzenethiol

Cat. No.: B8076081
M. Wt: 230.33 g/mol
InChI Key: CKZNTXXKYRZFSD-UHFFFAOYSA-N
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Description

3-[(3-Methylphenyl)methoxy]benzenethiol is an organic compound that features a thiol group (-SH) attached to a benzene ring, which is further substituted with a methoxy group (-OCH3) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylphenyl)methoxy]benzenethiol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylphenol and 3-bromobenzenethiol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the oxidation of the thiol group. A base such as potassium carbonate (K2CO3) is used to deprotonate the thiol group, making it more nucleophilic.

    Reaction Mechanism: The deprotonated thiol group attacks the bromine atom in 3-bromobenzenethiol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylphenyl)methoxy]benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be carried out using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiolate anions.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3-[(3-Methylphenyl)methoxy]benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of thiol-based redox biology and as a probe for thiol-containing enzymes.

    Medicine: Investigated for its potential antioxidant properties and its role in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methylphenyl)methoxy]benzenethiol involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, making it a good reducing agent. This property is exploited in various chemical and biological applications, such as the reduction of disulfide bonds in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxythiophenol: Similar structure but lacks the methyl group.

    4-Methoxybenzenethiol: Similar structure but the methoxy group is in the para position.

    3-Methylbenzenethiol: Similar structure but lacks the methoxy group.

Uniqueness

3-[(3-Methylphenyl)methoxy]benzenethiol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(3-methylphenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-11-4-2-5-12(8-11)10-15-13-6-3-7-14(16)9-13/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZNTXXKYRZFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC(=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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